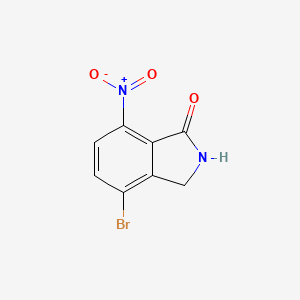

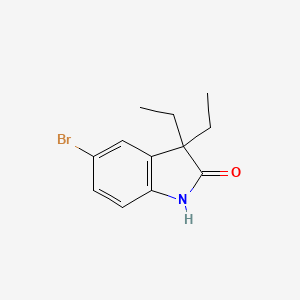

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Übersicht

Beschreibung

Indoles are a significant heterocyclic system in natural products and drugs . The compound you mentioned is a type of indole derivative, which means it contains an indole group - a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives can be slightly twisted . The presence of bromine and ethyl groups in the compound you mentioned would likely influence its molecular structure, but without specific data or studies, it’s hard to provide a detailed analysis.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

Application in Biomedical Therapeutics

Field

Summary of Application

Indole derivatives, including “5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one”, have been found to be biologically active compounds. They have been used in the treatment of various disorders in the human body, including cancer cells and microbes .

Methods of Application

The specific methods of application can vary widely depending on the specific disorder being treated. Generally, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their therapeutic effects .

Results or Outcomes

Indole derivatives have shown various biologically vital properties. They have attracted increasing attention in recent years for their potential in treating various disorders .

Application in Industrial Anticorrosion

Field

Summary of Application

This compound has been evaluated for its anticorrosion properties, indicating potential industrial applications .

Methods of Application

The compound is synthesized and characterized, and its anticorrosion attributes are evaluated through specific experimental procedures .

Results or Outcomes

The specific results or outcomes of these evaluations are not detailed in the sources found .

Application in Neuroprotection and Antioxidant Properties

Field

Summary of Application

2,3-Dihydroindoles, a group that includes “5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one”, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Methods of Application

These compounds are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .

Results or Outcomes

The specific results or outcomes of these applications are not detailed in the sources found .

Application in Antiviral Therapeutics

Field

Summary of Application

Indole derivatives have shown potential as antiviral agents. They have been synthesized and tested for their inhibitory activity against various viruses .

Methods of Application

The specific methods of application can vary depending on the specific virus being targeted. Generally, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their antiviral effects .

Results or Outcomes

Application in Anti-inflammatory Therapeutics

Field

Summary of Application

Indole derivatives have been found to possess anti-inflammatory properties, making them potential therapeutic agents for various inflammatory conditions .

Methods of Application

The specific methods of application can vary depending on the specific inflammatory condition being treated. Generally, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their anti-inflammatory effects .

Results or Outcomes

Application in Anticancer Therapeutics

Field

Summary of Application

Indole derivatives, including “5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one”, have been found to possess anticancer properties. They have been used in the treatment of various types of cancer .

Methods of Application

The specific methods of application can vary widely depending on the specific type of cancer being treated. Generally, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their anticancer effects .

Results or Outcomes

Indole derivatives have shown various biologically vital properties. They have attracted increasing attention in recent years for their potential in treating various types of cancer .

Eigenschaften

IUPAC Name |

5-bromo-3,3-diethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXWTPUEQGPBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621207 | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one | |

CAS RN |

304876-06-0 | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304876-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.